1,3-dimethylimidazolium Tetrafluoroborate
CAS No.: 121091-31-4
Cat. No.: VC0242524
Molecular Formula: C5H9BF4N2
Molecular Weight: 183.95 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 121091-31-4 |
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Molecular Formula | C5H9BF4N2 |
Molecular Weight | 183.95 g/mol |
IUPAC Name | 1,3-dimethylimidazol-1-ium;tetrafluoroborate |
Standard InChI | InChI=1S/C5H9N2.BF4/c1-6-3-4-7(2)5-6;2-1(3,4)5/h3-5H,1-2H3;/q+1;-1 |
SMILES | [B-](F)(F)(F)F.CN1C=C[N+](=C1)C |
Canonical SMILES | [B-](F)(F)(F)F.CN1C=C[N+](=C1)C |
Chemical Structure and Fundamental Properties
1,3-Dimethylimidazolium tetrafluoroborate consists of a 1,3-dimethylimidazolium cation ([MMIM]+) paired with a tetrafluoroborate anion ([BF4]-), creating an ionic liquid with the chemical formula C5H9BF4N2. This compound is characterized by a five-membered imidazolium ring with methyl groups at positions 1 and 3, forming the cationic component . The structure provides remarkable stability and contributes to its classification as an ideal ionic liquid for various scientific applications.
The fundamental physical and chemical properties of 1,3-dimethylimidazolium tetrafluoroborate are summarized in the following table:
Property | Value |
---|---|
Chemical Formula | C5H9BF4N2 |
CAS Number | 121091-31-4 |
Molecular Weight | 183.94 g/mol |
Melting Point | 103.3 °C |
Purity (Commercial) | >99% |
Storage Requirements | Under inert gas |
Physical State | Solid at room temperature |
Classification | Ionic liquid |
These properties establish 1,3-dimethylimidazolium tetrafluoroborate as a versatile compound with significant potential for various research applications .
Applications in Scientific Research
The unique properties of 1,3-dimethylimidazolium tetrafluoroborate make it particularly suitable for multiple scientific applications across different disciplines.
Electrochemistry Applications
The compound's ionic nature, coupled with its high thermal stability and non-volatility, creates an excellent medium for electrochemical studies and applications. These properties allow for sustained electrochemical environments even under elevated temperature conditions, making it valuable for electrochemical research and applications .
Catalytic Applications
As an ionic liquid, 1,3-dimethylimidazolium tetrafluoroborate serves as an effective reaction medium for catalytic processes. Its properties offer significant advantages over conventional organic solvents, including greater stability and reduced environmental impact due to its non-volatile nature .
Surface Interaction Studies
Significant research has examined the behavior of 1,3-dimethylimidazolium tetrafluoroborate on metal surfaces, providing valuable insights into its fundamental physical and chemical characteristics.
Interactions with Metal Surfaces
Density functional theory (DFT) studies have revealed detailed information about how 1,3-dimethylimidazolium tetrafluoroborate interacts with aluminum and copper surfaces. When adsorbed on Al and Cu(111) surfaces, the compound exhibits specific behaviors that can be understood through computational analysis .
Research findings indicate that for submonolayer coverage, many aspects of adsorption energies, electron transfer, and bond length variation can be explained using a simple bond saturation model. The ions demonstrate a relatively weak energetic preference to interact with each other compared to interacting with the surface. Additionally, electron density accumulation and bond length changes in the [MMIM]+ ion remain largely independent of what the ion interacts with .
Differential Behavior of Cations and Anions
One of the most significant findings from surface interaction studies is the differential behavior of the tetrafluoroborate anion ([BF4]-) and the 1,3-dimethylimidazolium cation ([MMIM]+) on metal surfaces:
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[BF4]- ions exhibit stronger interactions with both Al and Cu surfaces compared to [MMIM]+ ions
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As a consequence, [MMIM]+ ions show greater mobility on these surfaces
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When ion pairs move across an Al surface, migration energy is primarily determined by how closely the [BF4]- ion can position itself against the surface
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On Cu surfaces, this phenomenon is less pronounced because [BF4]- interacts less strongly with Cu than with Al
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The energy required to move an ion pair across either surface is relatively low
These findings provide crucial insights into the fundamental behavior of ionic liquids at interfaces, which has significant implications for applications in surface coatings, electrochemistry, and catalysis.
Molecular Dynamics Findings
Advanced molecular dynamics simulations have extended our understanding beyond static configurations to dynamic behaviors. These studies have involved systems of up to 444 atoms over simulation durations of up to 19 picoseconds .
Key findings from molecular dynamics studies include:
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Even in low-temperature dynamics simulations, [MMIM]+ ions on Al surfaces spend considerable time in positions very different from their energy minima
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At low coverage, this leads to relative [BF4]- enrichment, suggesting some degree of anion-cation layering at the Al surface
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At greater coverage, the compound demonstrated dewetting from the surface to form small droplets
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The dewetting and layering behaviors observed in simulations provide opportunities for experimental verification
These dynamic behaviors highlight the limitations of static relaxation studies and emphasize the importance of considering time-dependent phenomena when studying ionic liquids on surfaces.
Comparison with Related Ionic Liquids
Understanding 1,3-dimethylimidazolium tetrafluoroborate in context requires comparison with structurally similar ionic liquids, particularly those in the imidazolium family with the tetrafluoroborate anion.
1-Butyl-2,3-dimethylimidazolium Tetrafluoroborate
A closely related compound is 1-butyl-2,3-dimethylimidazolium tetrafluoroborate (C9H17BF4N2), which differs by having a butyl group and an additional methyl group compared to 1,3-dimethylimidazolium tetrafluoroborate. This structural difference leads to significant variations in physical properties :
Property | 1-Butyl-2,3-dimethylimidazolium Tetrafluoroborate | 1,3-Dimethylimidazolium Tetrafluoroborate |
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Chemical Formula | C9H17BF4N2 | C5H9BF4N2 |
CAS Number | 402846-78-0 | 121091-31-4 |
Molecular Weight | 240.05 g/mol | 183.94 g/mol |
Melting Point | 38-40 °C | 103.3 °C |
Physical State at Room Temperature | Pale yellow liquid | Solid |
Water Solubility | Soluble | Not specified in sources |
The addition of the butyl group significantly affects the melting point, creating a compound that is liquid at room temperature, which has implications for its applications in research and industry .
Research Methodologies
The study of 1,3-dimethylimidazolium tetrafluoroborate has employed various sophisticated research methodologies that provide complementary perspectives on its properties and behavior.
Computational Methods
Density functional theory (DFT) has been extensively used to study this compound's interactions with metal surfaces. These computational approaches have included:
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Relaxed configurations for static property determination
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Constrained ab initio molecular dynamics simulations for time-dependent behaviors
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Analysis of electron density distributions to understand bonding characteristics
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Energy calculations to determine adsorption energies and migration barriers
These computational methods have provided insights that would be difficult to obtain through experimental approaches alone, particularly regarding the microscopic details of surface interactions.
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